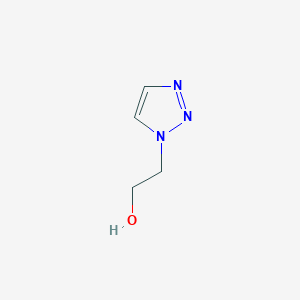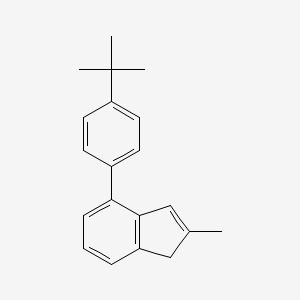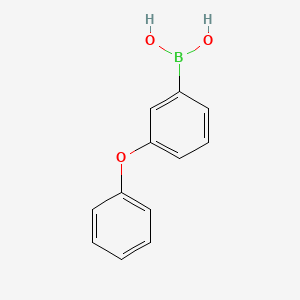
Ácido 3-fenoxifenilborónico
Descripción general
Descripción
3-Phenoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a phenyl group substituted with a phenoxy group at the third position and a boronic acid functional group
Aplicaciones Científicas De Investigación
3-Phenoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a molecular probe in biological systems, particularly in the detection of saccharides and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
3-Phenoxyphenylboronic acid, also known as (3-phenoxyphenyl)boronic Acid, is a boronic acid derivative. The primary target of this compound is Cocaine Esterase , an enzyme found in Rhodococcus sp. (strain MB1 Bresler) . This enzyme plays a crucial role in the metabolism of certain compounds.
Mode of Action
They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property might influence the interaction of 3-Phenoxyphenylboronic acid with its target enzyme, potentially altering its function.
Biochemical Pathways
It is known that phenylboronic acids, a class to which 3-phenoxyphenylboronic acid belongs, are used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells . Therefore, it is plausible that 3-Phenoxyphenylboronic acid might affect similar biochemical pathways.
Pharmacokinetics
It is known that the bioavailability of phenolic compounds is influenced by several factors, including their metabolic processes
Result of Action
Given its potential role as an inhibitor of certain enzymes, it might alter the function of these enzymes, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 3-Phenoxyphenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of boronic acids . Additionally, the presence of other compounds in the environment might also influence the action of 3-Phenoxyphenylboronic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxyphenylboronic acid typically involves the reaction of phenylboronic acid with phenol derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the phenylboronic acid and the phenoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: Industrial production of 3-Phenoxyphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-Phenoxyphenylboronic acid suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenoxyphenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenylboronic acid derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.
Comparación Con Compuestos Similares
Phenylboronic acid: Lacks the phenoxy group, making it less versatile in certain applications.
4-Phenoxyphenylboronic acid: Similar structure but with the phenoxy group at the fourth position, which can affect its reactivity and applications.
3-Methoxyphenylboronic acid: Contains a methoxy group instead of a phenoxy group, leading to different chemical properties.
Uniqueness: 3-Phenoxyphenylboronic acid is unique due to the presence of the phenoxy group at the third position, which enhances its reactivity and potential applications in various fields. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
(3-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQWMNOCSRRSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436018 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221006-66-2 | |
| Record name | 3-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


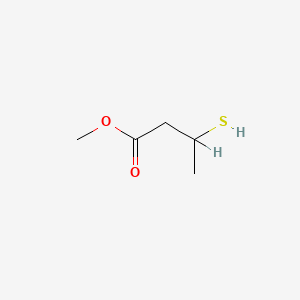
![1,4-Dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1353936.png)

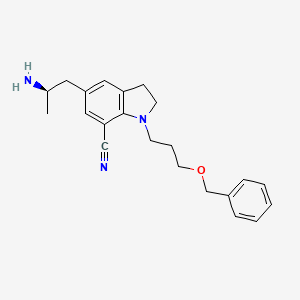
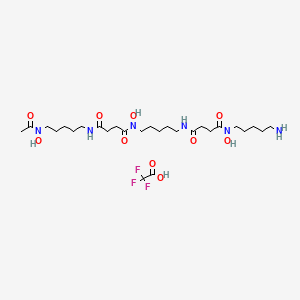
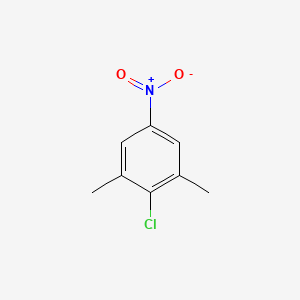
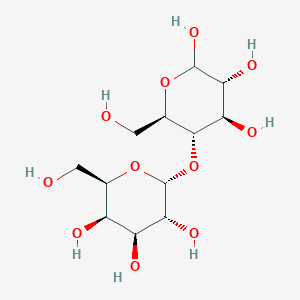

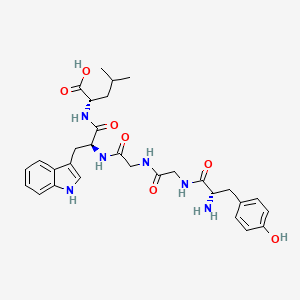
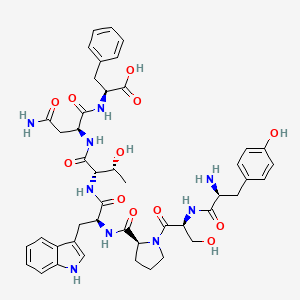
![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)
